5-Iodothiophene-2-carboxylic acid
Overview
Description
5-Iodothiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C5H3IO2S, and it has a molecular weight of 254.05 g/mol . Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
Thiophene-based analogs, such as 5-Iodothiophene-2-carboxylic acid, have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications . For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . In the field of medicine, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
5-Iodothiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in halogenation and carboxylation reactions, thereby influencing the synthesis of thiophene-based analogs .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can affect the synthesis and degradation of thiophene-based compounds, thereby modulating the overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which are then further functionalized . Another method involves the direct iodination of thiophene-2-carboxylic acid using iodine and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Coupling Reactions: Palladium-based catalysts and organometallic reagents are typically used.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
5-Iodothiophene-2-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Bromothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chlorothiophene-2-carboxylic acid:
Uniqueness
5-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
5-iodothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCXDWXNOLVWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503481 | |
Record name | 5-Iodothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-85-0 | |
Record name | 5-Iodo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60166-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.